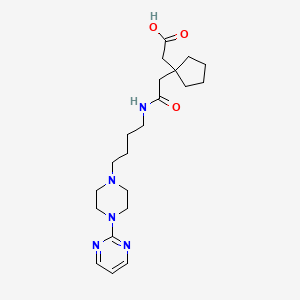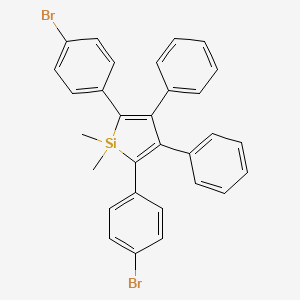
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Übersicht
Beschreibung
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole, often referred to as BPDDS, is an organic compound containing two bromine atoms and two phenyl groups. It is a member of the family of organosilicon compounds and is of particular interest due to its ability to act as a catalyst in a variety of chemical reactions. BPDDS has been studied extensively for its use in the synthesis of various compounds, its role as a catalyst in a variety of reactions, and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Photoluminescence and Electroluminescence
One of the key applications of silole compounds, including those similar to 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole, is in the field of photoluminescence and electroluminescence. These compounds have been synthesized and characterized for their ability to emit bright green light both in solution and in solid state. Such properties are essential for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Lee et al., 2004).
Optical and Electronic Properties
Another significant application area is the exploration of optical and electronic properties of silole derivatives. Studies have been conducted on their structure, absorption, and photoluminescent properties, revealing their potential as blue-emitting materials. This research is particularly relevant for the development of efficient electron-transporting materials for OLEDs (Kang et al., 2005).
Organic Semiconductors
Silole-based compounds have also been studied for their applications as organic semiconductors. Detailed quantum-chemical studies of their geometric structure and electronic properties demonstrate their potential as electron-transport materials in organic light-emitting devices. These studies provide insights into how molecular systems like siloles can significantly impact the performance of OLEDs (Risko et al., 2004).
Aggregation-Induced Emission (AIE)
Silole derivatives exhibit a unique phenomenon known as aggregation-induced emission (AIE), where they become more luminous when aggregated in poor solvents or in solid films. This property makes them suitable for applications in electroluminescent devices, such as non-doped organic light-emitting diodes (Jiang et al., 2012).
Eigenschaften
IUPAC Name |
2,5-bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2Si/c1-33(2)29(23-13-17-25(31)18-14-23)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)30(33)24-15-19-26(32)20-16-24/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHPPFVYCIHQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



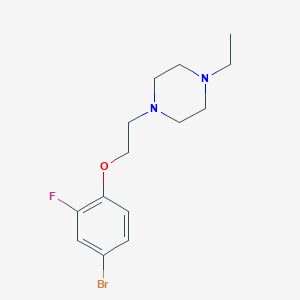

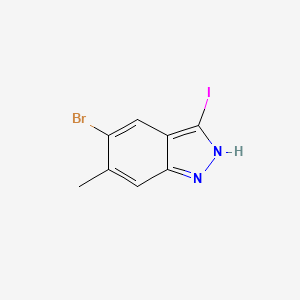
![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)
![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)

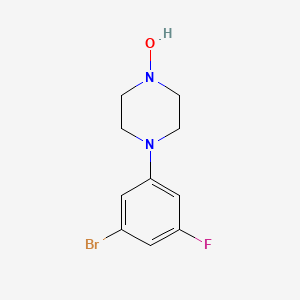

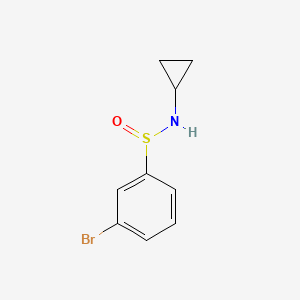
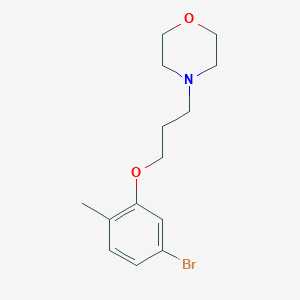
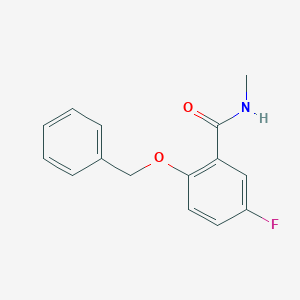

![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
